molecular formula C15H10BrNO B092316 7-Bromo-2-phenyl-3,1-benzoxazepine CAS No. 19062-90-9

7-Bromo-2-phenyl-3,1-benzoxazepine

Cat. No.: B092316
CAS No.: 19062-90-9
M. Wt: 300.15 g/mol
InChI Key: AIBBQTHVKOGPTD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl fumarate is typically synthesized through the esterification of fumaric acid with ethanol. The process involves the reaction of fumaric acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield diethyl fumarate . The reaction can be represented as follows:

C4H4O4+2C2H5OHC8H12O4+2H2O\text{C}_4\text{H}_4\text{O}_4 + 2\text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_8\text{H}_12\text{O}_4 + 2\text{H}_2\text{O} C4​H4​O4​+2C2​H5​OH→C8​H1​2O4​+2H2​O

Industrial Production Methods: In industrial settings, diethyl fumarate is produced by the same esterification process but on a larger scale. The reaction mixture is typically heated under reflux conditions to drive the reaction to completion. After the reaction, the product is purified by washing with aqueous sodium carbonate, followed by drying with calcium chloride and distillation .

Chemical Reactions Analysis

Types of Reactions: Diethyl fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Diels-Alder Reaction: Typically conducted with dienes under thermal or catalytic conditions.

    Hydrogenation: Requires a hydrogen source and a catalyst such as palladium on carbon.

    Hydrolysis: Uses aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

    Diels-Alder Reaction: Cyclohexene derivatives.

    Hydrogenation: Diethyl succinate.

    Hydrolysis: Fumaric acid and ethanol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of diethyl fumarate involves its electrophilic nature, which allows it to participate in various chemical reactions. In biological systems, it is believed to exert its effects through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, leading to anti-inflammatory and antioxidant responses . This pathway is crucial in protecting cells from oxidative stress and inflammation.

Comparison with Similar Compounds

Uniqueness of Diethyl Fumarate: Diethyl fumarate is unique in its trans configuration, which makes it more reactive in certain chemical reactions, such as the Diels-Alder reaction, compared to its cis isomer, diethyl maleate . This reactivity makes it a valuable compound in organic synthesis and industrial applications.

Properties

CAS No.

19062-90-9

Molecular Formula

C15H10BrNO

Molecular Weight

300.15 g/mol

IUPAC Name

7-bromo-2-phenyl-3,1-benzoxazepine

InChI

InChI=1S/C15H10BrNO/c16-13-6-7-14-12(10-13)8-9-18-15(17-14)11-4-2-1-3-5-11/h1-10H

InChI Key

AIBBQTHVKOGPTD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CO2)C=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CO2)C=C(C=C3)Br

Synonyms

7-Bromo-2-phenyl-3,1-benzoxazepine

Origin of Product

United States

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